molecular formula C12H11N3O4S B15135635 N1-(4-Nitrophenyl)sulfanilamide-d4

N1-(4-Nitrophenyl)sulfanilamide-d4

Cat. No.: B15135635
M. Wt: 297.33 g/mol
InChI Key: ACJNABKXDUDYAM-LZKVNSRZSA-N
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Description

N1-(4-Nitrophenyl)sulfanilamide-d4: is a deuterium-labeled compound, specifically a deuterated form of N1-(4-Nitrophenyl)sulfanilamide. This compound is used primarily in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecular structure. This labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitrophenyl)sulfanilamide-d4 typically involves the introduction of deuterium into the parent compound, N1-(4-Nitrophenyl)sulfanilamide. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: N1-(4-Nitrophenyl)sulfanilamide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N1-(4-Nitrophenyl)sulfanilamide-d4 is used as a tracer in reaction mechanisms to study the pathways and intermediates involved. Its deuterium labeling allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to study enzyme kinetics and metabolic pathways. The deuterium atoms provide a distinct signal that can be detected and quantified, allowing researchers to track the compound’s behavior in biological systems .

Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its unique properties allow for detailed analysis of drug absorption, distribution, metabolism, and excretion .

Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and labeling make it a valuable tool for quality control and process optimization .

Mechanism of Action

The mechanism of action of N1-(4-Nitrophenyl)sulfanilamide-d4 involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

    N1-(4-Nitrophenyl)sulfanilamide: The non-deuterated form of the compound.

    Sulfanilamide: A parent compound with similar antibacterial properties.

    N4-Acetyl-N1-(4-Nitrophenyl)sulfanilamide: A derivative with an acetyl group

Uniqueness: N1-(4-Nitrophenyl)sulfanilamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D

InChI Key

ACJNABKXDUDYAM-LZKVNSRZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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